3-(4-fluorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and 8-methylindole.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzyl bromide with 8-methylindole in the presence of a base such as potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrimido[5,4-b]indole core structure.
Oxidation: The final step involves the oxidation of the cyclized product to yield 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new drugs targeting specific diseases such as cancer, viral infections, and inflammatory conditions.
Chemical Biology: It serves as a tool compound in chemical biology to investigate the molecular mechanisms of action of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
The uniqueness of 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H14FN3O |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C18H14FN3O/c1-11-2-7-15-14(8-11)16-17(21-15)18(23)22(10-20-16)9-12-3-5-13(19)6-4-12/h2-8,10,21H,9H2,1H3 |
InChI Key |
SOJCRKLFZDQQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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